molecular formula C16H21N3O5 B2877623 (E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methylpiperazino)-2-propen-1-one CAS No. 331461-82-6

(E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methylpiperazino)-2-propen-1-one

Cat. No. B2877623
CAS RN: 331461-82-6
M. Wt: 335.36
InChI Key: FXPVUYQIVWBPDS-SNAWJCMRSA-N
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Description

(E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methylpiperazino)-2-propen-1-one, often referred to as DMNP, is an organic compound with a variety of applications in scientific research. DMNP has been used in a variety of experiments and studies due to its unique properties and its ability to act as a catalyst in chemical reactions.

Scientific Research Applications

Chemical Synthesis and Material Science

  • The study by Meng et al. (1996) explores the synthesis and properties of copolymers involving nitrophenyl groups, indicating the role of such compounds in developing materials with unique optical properties, such as photoinduced birefringence, which could have applications in optical storage and sensors (Meng, Natansohn, Barrett, & Rochon, 1996).

Biological Applications

  • Research by Bhushan et al. (2000) on the biodegradation of nitrophenol compounds by Ralstonia sp. SJ98 demonstrates the environmental relevance of such chemicals, particularly in the context of bioremediation to degrade toxic pesticide breakdown products (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).

Chemical Biology and Drug Discovery

  • Singh et al. (2003) investigate the effects of nitro and amino substitution on dibenzonaphthyridinones, highlighting the significance of such modifications in enhancing topoisomerase-I targeting activity and cytotoxicity, pointing to potential applications in cancer therapy (Singh, Ruchelman, Li, Liu, Liu, & LaVoie, 2003).

properties

IUPAC Name

(E)-3-(4,5-dimethoxy-2-nitrophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-17-6-8-18(9-7-17)16(20)5-4-12-10-14(23-2)15(24-3)11-13(12)19(21)22/h4-5,10-11H,6-9H2,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPVUYQIVWBPDS-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)/C=C/C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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